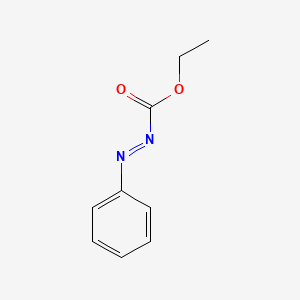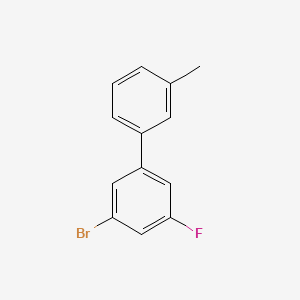![molecular formula C12H8NP B14760729 Phosphinino[4,3-B]quinoline CAS No. 260-99-1](/img/structure/B14760729.png)
Phosphinino[4,3-B]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinino[4,3-B]quinoline is a heterocyclic compound that features a phosphine group integrated into a quinoline framework Quinoline itself is a well-known aromatic compound with a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinino[4,3-B]quinoline typically involves the functionalization of quinoline derivatives. One common method is the transition metal-catalyzed coupling reaction, where a phosphine ligand is introduced to the quinoline scaffold. This can be achieved using palladium or nickel catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. Green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
Phosphinino[4,3-B]quinoline can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions include phosphine oxides, dihydroquinoline derivatives, and various substituted quinolines .
科学的研究の応用
Phosphinino[4,3-B]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用機序
The mechanism of action of Phosphinino[4,3-B]quinoline largely depends on its application:
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, widely used in medicinal chemistry.
Phosphine Oxides: Similar in structure but with different reactivity and applications.
Dihydroquinolines: Reduced forms of quinoline with distinct chemical properties
Uniqueness
Phosphinino[4,3-B]quinoline stands out due to the unique combination of a phosphine group with a quinoline scaffold. This integration allows for unique reactivity and a broad range of applications, particularly in catalysis and materials science .
特性
CAS番号 |
260-99-1 |
|---|---|
分子式 |
C12H8NP |
分子量 |
197.17 g/mol |
IUPAC名 |
phosphinino[4,3-b]quinoline |
InChI |
InChI=1S/C12H8NP/c1-2-4-11-9(3-1)7-10-8-14-6-5-12(10)13-11/h1-8H |
InChIキー |
HYQGKPGDLJXWEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=PC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



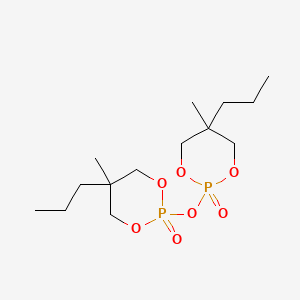
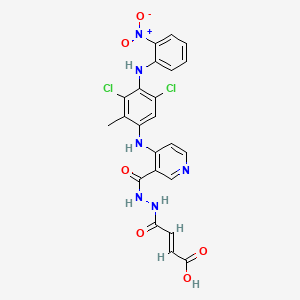
![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)
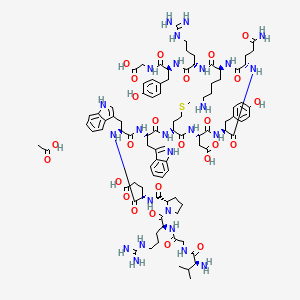
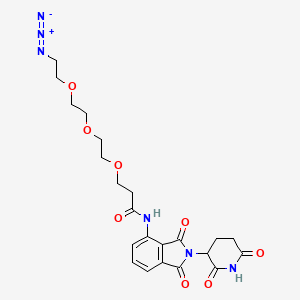
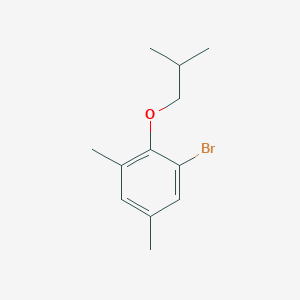


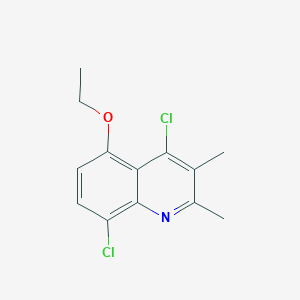
![12H-Indeno[1,2-b]phenanthrene](/img/structure/B14760709.png)
![2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one](/img/structure/B14760713.png)
